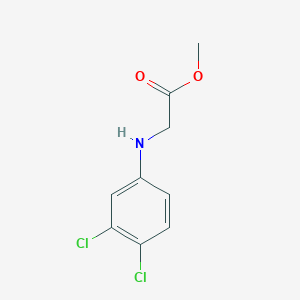
Benzeneacetic acid, a-amino-3,4-dichloro-, methylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, a-amino-3,4-dichloro-, methylester is a chemical compound with the molecular formula C9H9Cl2NO2 It is a derivative of benzeneacetic acid, featuring amino and dichloro substituents on the benzene ring and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, a-amino-3,4-dichloro-, methylester typically involves the esterification of Benzeneacetic acid, a-amino-3,4-dichloro- with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetic acid, a-amino-3,4-dichloro-, methylester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dichloro substituents can be reduced to form the corresponding dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dihydro derivatives with reduced chlorine content.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
Benzeneacetic acid, a-amino-3,4-dichloro-, methylester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzeneacetic acid, a-amino-3,4-dichloro-, methylester involves its interaction with specific molecular targets. The amino and dichloro substituents can interact with enzymes or receptors, modulating their activity. The methyl ester group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Benzeneacetic acid, α-amino-3,5-dichloro-4-hydroxy-: Similar structure but with a hydroxy group instead of a methyl ester.
Benzeneacetic acid, 3,4-dihydroxy-: Lacks the amino and dichloro substituents but has additional hydroxy groups.
Benzeneacetic acid, 4-amino-: Contains an amino group but lacks the dichloro and methyl ester substituents.
Uniqueness
Benzeneacetic acid, a-amino-3,4-dichloro-, methylester is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both amino and dichloro substituents, along with the methyl ester group, distinguishes it from other similar compounds and enhances its versatility in various applications.
Propiedades
Fórmula molecular |
C9H9Cl2NO2 |
|---|---|
Peso molecular |
234.08 g/mol |
Nombre IUPAC |
methyl 2-(3,4-dichloroanilino)acetate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-14-9(13)5-12-6-2-3-7(10)8(11)4-6/h2-4,12H,5H2,1H3 |
Clave InChI |
PTYVMTILBYVNQA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNC1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Xanthylium, 3,6-diamino-9-[2-carboxy-4-[(2-propyn-1-ylamino)carbonyl]phenyl]-4,5-disulfo-, inner salt](/img/structure/B12336920.png)
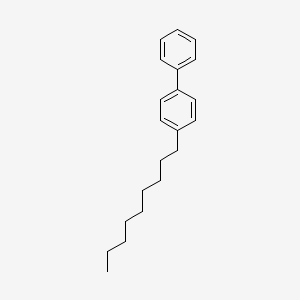
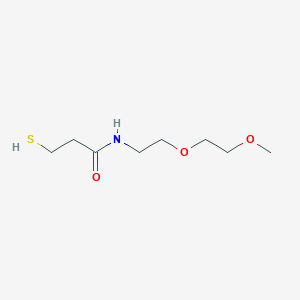
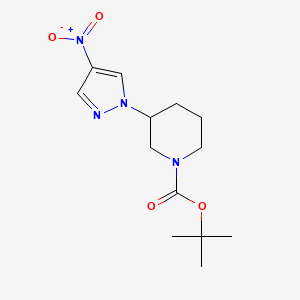
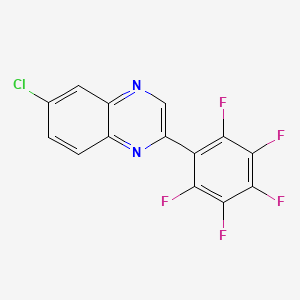
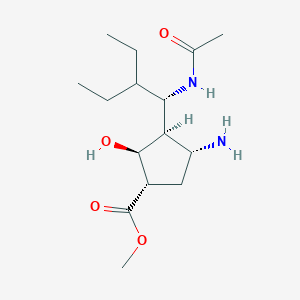
![2-Naphthalenesulfonicacid, 6-hydroxy-5-[2-(3-sulfophenyl)diazenyl]-, sodium salt (1:2)](/img/structure/B12336968.png)
![2-Oxa-3-azatricyclo[5.4.1.04,12]dodeca-3,5,7(12),8,10-pentaene](/img/structure/B12336982.png)
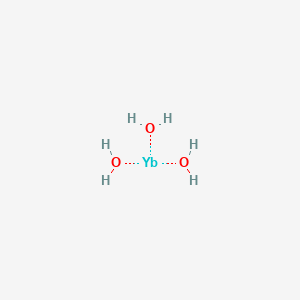
![tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B12336994.png)

![3,4,5-Tris[(3,4,5-trioctoxyphenyl)methoxy]benzoic acid](/img/structure/B12337007.png)
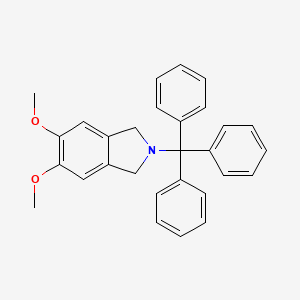
![3-Iodo-1,7a-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12337025.png)
